molecular formula C10H18FNO3 B1388179 tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate CAS No. 1174020-42-8

tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate

货号: B1388179
CAS 编号: 1174020-42-8
分子量: 219.25 g/mol
InChI 键: XRNLYXKYODGLMI-SFYZADRCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate is a chiral piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom at the 3R position, and a hydroxyl group at the 4S position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of Fluoro and Hydroxyl Groups: The fluoro and hydroxyl groups are introduced through selective fluorination and hydroxylation reactions. These reactions often require specific reagents and conditions to achieve the desired stereochemistry.

    Esterification: The final step involves the esterification of the piperidine nitrogen with tert-butyl chloroformate under

生物活性

Tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a fluorine atom and a hydroxyl group, contributing to its interactions with biological targets. Understanding its biological activity is crucial for exploring its applications in drug development.

  • Molecular Formula : C10_{10}H18_{18}FNO3_3
  • Molecular Weight : 219.25 g/mol
  • CAS Number : 1174020-42-8
  • IUPAC Name : tert-butyl (3R,4S)-3-fluoro-4-hydroxy-1-piperidinecarboxylate

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential therapeutic effects. Research indicates that compounds with similar piperidine structures exhibit various pharmacological properties, including anticancer, anticholinesterase, and neuroprotective activities.

1. Anticancer Activity

Recent studies have highlighted the potential of piperidine derivatives in cancer therapy. For instance, compounds similar to tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. Specifically, derivatives that engage with the IKKβ pathway have been reported to enhance apoptosis in hypopharyngeal tumor cells .

StudyCompoundActivityReference
1EF24 analogCytotoxicity in FaDu cells
2Piperidine derivativeIKKβ inhibition

2. Anticholinesterase Activity

Piperidine derivatives are also known for their anticholinesterase properties, which are beneficial in the treatment of Alzheimer's disease. The nitrogen atom within the piperidine ring plays a crucial role in enhancing the binding affinity to acetylcholinesterase enzymes, thereby improving cognitive functions .

3. Neuroprotective Effects

Research suggests that certain piperidine derivatives possess neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress. This activity is particularly relevant for conditions such as neurodegenerative diseases where oxidative damage is prevalent .

Case Studies

Several case studies have documented the biological effects of related compounds:

  • A study examining a series of piperidine derivatives found that modifications at the hydroxyl and fluorine positions significantly affected their anticancer efficacy and selectivity against various cancer cell lines.
  • Another investigation into dual cholinesterase inhibitors identified a new class of piperidine-based compounds that demonstrated enhanced activity against both acetylcholinesterase and butyrylcholinesterase, indicating potential for treating Alzheimer's disease .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Fluorine Atom : Enhances lipophilicity and may improve binding interactions with biological targets.
  • Hydroxyl Group : Increases hydrogen bonding capabilities, potentially improving solubility and bioavailability.

科学研究应用

Medicinal Chemistry

Tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate is primarily explored for its potential as a pharmaceutical intermediate. Its structural characteristics make it suitable for the development of various bioactive compounds.

  • Antiviral Activity: Preliminary studies suggest that this compound may exhibit antiviral properties. The presence of the fluorine atom can enhance metabolic stability and bioavailability, making it a candidate for further investigation in antiviral drug development.
  • Neurological Disorders: Research indicates that piperidine derivatives can interact with neurotransmitter systems. This compound may have implications in treating conditions such as anxiety or depression due to its potential modulatory effects on neurotransmitter receptors.

Synthetic Chemistry

The compound serves as an important intermediate in synthetic pathways for more complex molecules. Its ability to undergo various chemical reactions allows chemists to utilize it in the synthesis of:

  • Piperidine-based pharmaceuticals: The versatility of the piperidine ring enables the construction of diverse medicinal compounds.
  • Fluorinated compounds: The incorporation of fluorine is significant in enhancing the pharmacological properties of drugs.

Case Studies

StudyFocusFindings
Antiviral ActivityDemonstrated potential against viral replication in preliminary assays.
NeuropharmacologySuggested modulation of serotonin receptors, indicating possible antidepressant effects.
Synthesis of Complex MoleculesUsed as a key intermediate in synthesizing novel piperidine derivatives with enhanced biological activity.

常见问题

Basic Research Questions

Q. What are the established synthetic protocols for tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate, and how do reaction conditions affect stereochemical control?

  • Methodological Answer : Synthesis typically involves multi-step sequences, including activation of hydroxyl groups and stereoselective fluorination. For structurally similar piperidine derivatives, mesylation (using MsCl in CH2_2Cl2_2 at 0°C) followed by nucleophilic substitution with LiHMDS in THF at -40°C has achieved high yields (e.g., 83% in a two-step process). Precise temperature control and stoichiometric ratios of reagents are critical to minimize epimerization and preserve the (3R,4S) configuration. Purification via flash chromatography (e.g., petroleum ether/EtOAc gradients) ensures product integrity .

Q. Which spectroscopic methods are most effective for confirming the stereochemical configuration and purity of this compound?

  • Methodological Answer : 1H and 13C NMR are indispensable for stereochemical confirmation. Coupling constants (e.g., J3F,4OH_{3-F,4-OH}) in 1H NMR provide insights into spatial arrangements, while NOESY correlations can verify the relative configuration. For example, distinct splitting patterns in 1H NMR (e.g., diastereotopic protons) differentiate enantiomers. High-resolution mass spectrometry (HRMS) and polarimetry further validate purity and optical activity. In related studies, 13C NMR chemical shifts for the fluorinated carbon (~90–100 ppm) and the hydroxyl-bearing carbon (~70–75 ppm) corroborate structural assignments .

Advanced Research Questions

Q. How can computational chemistry tools be integrated into the synthesis design of this compound to predict reaction outcomes?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states to predict regioselectivity and stereochemical outcomes. For instance, ICReDD’s approach combines reaction path searches (using quantum chemical calculations) with machine learning to optimize conditions. This reduces trial-and-error by predicting solvent effects, activation energies, and steric hindrance. Computational workflows can also simulate NMR spectra to cross-validate experimental data, accelerating structural confirmation .

Q. What strategies are recommended for resolving contradictory data in reaction optimization, such as unexpected byproducts during fluorination?

  • Methodological Answer : Contradictions in reaction outcomes (e.g., low yields or side products) require systematic parameter variation. For fluorination steps, adjusting the equivalents of fluorinating agents (e.g., LiHMDS) and reaction time in THF can mitigate side reactions. In-situ monitoring via LC-MS or IR spectroscopy identifies intermediates, while kinetic studies reveal rate-limiting steps. For example, in a related synthesis, reducing LiHMDS from 3.0 to 2.2 equivalents minimized dehydrohalogenation byproducts .

Q. How can researchers address challenges in stereochemical control during the introduction of fluorine and hydroxyl groups on the piperidine ring?

  • Methodological Answer : Stereochemical fidelity relies on chiral auxiliaries or catalysts. For hydroxylation, Sharpless asymmetric dihydroxylation or enzymatic resolution may be employed. Fluorination via DAST or Deoxo-Fluor reagents requires anhydrous conditions to prevent racemization. In one protocol, a tert-butyl carbamate protecting group stabilized the piperidine ring during fluorination, enabling >90% enantiomeric excess (ee). X-ray crystallography of intermediates can validate spatial arrangements .

Q. Data Analysis and Experimental Design

Q. What analytical workflows are recommended for characterizing degradation products or impurities in this compound?

  • Methodological Answer : Accelerated stability studies (e.g., exposure to heat, light, or humidity) coupled with UPLC-MS/MS identify degradation pathways. For example, hydrolytic cleavage of the tert-butyl carbamate group under acidic conditions generates piperidine derivatives, detectable via ion chromatography. Impurity profiling using orthogonal methods (HPLC-DAD, GC-MS) ensures compliance with ICH guidelines for pharmaceutical intermediates .

Q. How do solvent polarity and temperature influence the conformational stability of the piperidine ring in this compound?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) in solvents like DMSO-d6_6 or CDCl3_3 reveals ring puckering dynamics. Lower temperatures (< 0°C) "freeze" conformers, while polar solvents stabilize hydrogen-bonded states (e.g., intramolecular OH···F interactions). Computational solvation models (COSMO-RS) predict solvent effects on ring strain, guiding solvent selection for crystallization or reactions .

相似化合物的比较

Key Properties :

  • Molecular Formula: C₁₀H₁₈FNO₃
  • Molecular Weight : 219.25 g/mol
  • CAS Number : 1174020-42-8
  • Storage : Stable when sealed and stored at 2–8°C .

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in stereochemistry, substituents, or heterocyclic cores.

Stereoisomeric Variants

Compound Name Stereochemistry CAS Number Molecular Weight Key Differences
tert-Butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate (3S,4R) 1174020-40-6 219.25 Inverse stereochemistry at C3 and C4
tert-Butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate (3R,4R) 1174020-43-9 219.25 Both substituents in R configuration
tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate (3S,4S) 1174020-44-0 219.25 Both substituents in S configuration

Impact of Stereochemistry :

  • The (3R,4S) configuration is often preferred in drug synthesis due to its compatibility with target binding pockets. For example, (3R,4S)-configured analogs show enhanced selectivity in kinase inhibition compared to (3S,4R) isomers .

Functional Group Variants

Compound Name Substituents/Modifications CAS Number Molecular Weight Key Differences
tert-Butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate -OH replaced with -NH₂ 907544-20-1 218.27 Amino group increases basicity and hydrogen-bonding potential
tert-Butyl (3S,4R)-4-(4-fluoro-3-(methoxycarbonyl)phenyl)-3-(hydroxymethyl)piperidine-1-carboxylate Fluorophenyl and hydroxymethyl groups 652971-20-5 305.37 Extended aromatic system enhances π-π interactions
tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate Trifluoromethylphenyl substitution N/A 328.22 Dihydropyridine core introduces conjugation and rigidity

Functional Group Effects :

  • Fluorine : Enhances metabolic stability and electronegativity, influencing electron distribution in the piperidine ring .

Heterocyclic Analogs

Compound Name Core Structure CAS Number Molecular Weight Key Differences
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate Pyrrolidine 1052713-78-6 275.26 Smaller ring (5-membered) with trifluoromethyl group
4-Amino-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid Piperidine with carboxylic acid 1174020-40-6 244.28 Carboxylic acid introduces acidity and metal-binding capacity

Heterocycle Impact :

  • Pyrrolidine derivatives exhibit faster ring puckering dynamics, which can affect binding kinetics .

Stability and Reactivity

  • The (3R,4S)-configured hydroxyl group in the target compound increases polarity, making it more soluble in polar solvents (e.g., ethanol, DMSO) compared to non-polar tert-butyl analogs .
  • Amino-substituted analogs (e.g., CAS 907544-20-1) are prone to oxidation, requiring inert storage conditions .

属性

IUPAC Name

tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNLYXKYODGLMI-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955028-88-3, 1174020-42-8
Record name rel-1,1-Dimethylethyl (3R,4S)-3-fluoro-4-hydroxy-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=955028-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (3R,4S)-3-fluoro-4-hydroxy-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1174020-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3.4)-cis-3-Fluoro-4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 6.5 mL of an ethanol solution containing 0.49 g of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate, 94 mg of sodium borohydride was added under cooling with ice, and the mixture was stirred for 1 hour. The reaction mixture was added with water and ethyl acetate. The organic layer was separated, washed with an aqueous saturated sodium chloride solution, and dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure to obtain 0.42 g of a colorless oily substance, tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate.
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
94 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate, 2.3 (80 g, 0.368 mol) in THF (800 mL) was treated with L-Selectride (405 mL, 0.405 mol, drop wise) at −78° C. under nitrogen atmosphere. The resulting reaction mixture was stirred for 30 min. at the same temperature, MeOH (45.1 mL, 1.105 mol) 1M NaOH (1104 mL, 1.105 mol) were added and the reaction was allowed to warm to 0° C. The reaction was quenched by drop wise addition of H2O2 (125.1 mL, 1.843 mol). The volatiles were removed under vacuume and diluted with water (500 mL) and methylene chloride (500 mL). After separation, the organic layer was washed brine, dried over Na2SO4 and concentrated in vacuum to provide the desired product tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate, 2.4 (63 g, 78%). 1HNMR (CDCl3, 400 MHz): δ 4.70-4.65 (m, 0.5H), 4.58-4.52 (m, 0.5H), 3.99-3.84 (m, 2H), 3.82-3.58 (m, 1H), 3.55-3.27 (m, 1H), 3.18 (brs, 1H), 2.06 (brs, 1H), 1.89-1.70 (m, 2H), 1.47 (s, 9H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
45.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
125.1 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate [van Niel, M. B.; et al.; J. Med: Chem. 1999, 42, 2087-2104] (52.27 g, 241 mmol) was dissolved in anhydrous MeOH (600 mL), cooled to 0° C. and treated in portions with sodium borohydride (37.8 g, 361 mmol) over a 15 minute period. After stirring at 0° C. for 30 minutes, the mixture was stirred at ambient temperature for 4 hours. The mixture was concentrated under reduced pressure and the residue was partitioned between saturated ammonium chloride solution (400 mL) and EtOAc (400 mL). The aqueous layer was extracted with EtOAc and the combined organic extracts were washed with brine (200 mL), dried over Na2SO4, filtered and concentrated to provide the desired product as a thick oil that slowly solidified upon standing (52.7 g).
Quantity
52.27 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
37.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Ethoxy-1-ethyl-3-methylbenzene
tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
2-Ethoxy-1-ethyl-3-methylbenzene
2-Ethoxy-1-ethyl-3-methylbenzene
tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
2-Ethoxy-1-ethyl-3-methylbenzene
tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
2-Ethoxy-1-ethyl-3-methylbenzene
2-Ethoxy-1-ethyl-3-methylbenzene
tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
2-Ethoxy-1-ethyl-3-methylbenzene
tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
2-Ethoxy-1-ethyl-3-methylbenzene
tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。